molecular formula C13H9F2NO B184702 4-fluoro-N-(2-fluorophenyl)benzamide CAS No. 101398-08-7

4-fluoro-N-(2-fluorophenyl)benzamide

Cat. No.: B184702
CAS No.: 101398-08-7
M. Wt: 233.21 g/mol
InChI Key: LZBDSFZDRBAKMN-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-fluorophenyl)benzamide is an organic compound with the molecular formula C13H9F2NO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Scientific Research Applications

4-fluoro-N-(2-fluorophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Future Directions

: Molecular Structure Source

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-fluorophenyl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 2-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to form the desired benzamide product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, ensuring efficient mixing, and maintaining precise temperature control. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atoms.

    Reduction: Formation of 4-fluoro-N-(2-fluorophenyl)aniline.

    Oxidation: Formation of 4-fluorobenzoic acid and 2-fluorobenzoic acid.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-fluorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-fluorophenyl)benzamide
  • 2-fluoro-N-(4-fluorophenyl)benzamide
  • N-(2,4-difluorophenyl)benzamide

Uniqueness

4-fluoro-N-(2-fluorophenyl)benzamide is unique due to the specific positioning of the fluorine atoms on the benzene rings, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms in different positions can lead to distinct electronic and steric effects, making this compound particularly interesting for structure-activity relationship studies in medicinal chemistry.

Properties

IUPAC Name

4-fluoro-N-(2-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBDSFZDRBAKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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